PROP-2-EN-1-YL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Overview
Description
PROP-2-EN-1-YL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of a base such as potassium carbonate in dry acetone . This intermediate is then reacted with benzyl chloride and a chlorinating agent to introduce the benzyl and chloro groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chloro groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, nitriles, or other substituted derivatives.
Scientific Research Applications
PROP-2-EN-1-YL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl(prop-2-en-1-yl)amine: Similar in structure but lacks the chromen moiety.
(4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydro-2H-chromen-2-one: Contains a chromen moiety but differs in the substitution pattern.
(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar in having a prop-1-en-1-yl group but differs in the core structure.
Uniqueness
The uniqueness of PROP-2-EN-1-YL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE lies in its specific substitution pattern and the presence of both benzyl and chromen moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
prop-2-enyl 2-(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO5/c1-3-9-26-21(24)13-27-20-12-19-16(11-18(20)23)14(2)17(22(25)28-19)10-15-7-5-4-6-8-15/h3-8,11-12H,1,9-10,13H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSVBAGHUJAJMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC=C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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